N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea involves several steps. One common synthetic route includes the bromination of an indole derivative followed by the introduction of a pyrrolidine-1-sulfonyl group. The final step involves the formation of the urea linkage with a phenyl group. The reaction conditions typically involve the use of reagents such as bromine, pyrrolidine, and phenyl isocyanate under controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives
Scientific Research Applications
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea can be compared with other indole derivatives such as:
5-bromo-3-(pyrrolidine-1-ylsulfonyl)-1H-indole-2-carboxamide: This compound has similar structural features but differs in the functional groups attached to the indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylic acid: Another indole derivative with different biological activities
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918493-97-7 |
---|---|
Molecular Formula |
C19H19BrN4O3S |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
1-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C19H19BrN4O3S/c20-13-8-9-16-15(12-13)17(28(26,27)24-10-4-5-11-24)18(22-16)23-19(25)21-14-6-2-1-3-7-14/h1-3,6-9,12,22H,4-5,10-11H2,(H2,21,23,25) |
InChI Key |
ROXLNHPWDDPQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.